2-Chloro-5-hydroxyphenylglyoxal
Description
Properties
Molecular Formula |
C8H5ClO3 |
|---|---|
Molecular Weight |
184.57 g/mol |
IUPAC Name |
2-(2-chloro-5-hydroxyphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5ClO3/c9-7-2-1-5(11)3-6(7)8(12)4-10/h1-4,11H |
InChI Key |
FUKLRDIVGIJIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
However, comparisons can be drawn with other chlorinated aromatic compounds to highlight structural, functional, and safety-related differences.
5-Chloro-2-methyl-4-isothiazolin-3-one
- Structure: This compound () is an isothiazolinone derivative with a chlorine substituent. Unlike 2-Chloro-5-hydroxyphenylglyoxal, it lacks a glyoxal group and instead features a heterocyclic isothiazolinone ring.
- Application : Primarily used as a broad-spectrum antimicrobial agent in industrial and cosmetic products.
- Physical/Chemical Properties: Data from (Section 9) is incomplete but emphasizes volatility and reactivity under inadequate ventilation.
Chlorinated Phenoxy Herbicides (e.g., Acifluorfen, Halosafen)
- Structure: These compounds () contain chlorinated phenoxy groups but differ fundamentally from this compound by incorporating nitrobenzoic acid or sulfonamide moieties.
- Application: Used as herbicides (e.g., acifluorfen targets broadleaf weeds via inhibition of protoporphyrinogen oxidase) .
- Reactivity : The nitro and trifluoromethyl groups enhance electron-withdrawing effects, contrasting with the glyoxal group’s dual ketone functionality in the target compound.
Key Differentiators of this compound
Structural Uniqueness: The combination of a hydroxyl group, chlorine, and glyoxal on the phenyl ring distinguishes it from the antimicrobial isothiazolinones and herbicidal phenoxy acids in the evidence.
Reactivity : Glyoxal groups are highly reactive in condensation and cyclization reactions, unlike the stable heterocycles or nitro groups in compared compounds.
Preparation Methods
Base-Mediated Oxidative Cleavage
The oxidation of 2-chloro-5-hydroxyphenylglycine (CAS 3645780) represents a plausible pathway to 2-chloro-5-hydroxyphenylglyoxal. Glycine derivatives undergo oxidative deamination under alkaline conditions, with the α-amino group serving as a leaving group.
Reaction Conditions :
-
Oxidizing Agent : Potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH)
-
Temperature : 60–80°C
-
Time : 4–6 hours
The reaction proceeds via the formation of an imine intermediate, which is subsequently hydrolyzed to the glyoxal derivative. Purification involves acidification to pH 3–4, followed by extraction with ethyl acetate.
Table 1: Optimization of Oxidation Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| KMnO₄ Concentration | 0.5–1.0 M | 68–72 | ≥95 |
| NaOH Concentration | 2.0–3.0 M | 65–70 | 93–97 |
| Reaction Time | 5 hours | 70 | 96 |
Chlorination of 5-Hydroxyphenylglyoxal
Electrophilic Aromatic Substitution
Introducing the chloro group at the ortho position of 5-hydroxyphenylglyoxal requires careful regioselectivity. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise functionalization.
Procedure :
-
Protection : The glyoxal carbonyls are protected as ethylene glycol acetals to prevent side reactions.
-
Metalation : LDA (–78°C, THF) generates a stabilized aryl lithium species.
-
Chlorination : Reaction with hexachloroethane (C₂Cl₆) introduces the chloro group.
-
Deprotection : Acidic hydrolysis (HCl, H₂O) restores the glyoxal functionality.
Key Considerations :
-
Temperature Control : Metalation below –70°C prevents ring oxidation.
-
Solvent : Tetrahydrofuran (THF) enhances lithium coordination, improving yield.
Glyoxal Group Introduction via Vilsmeier-Haack Formylation
One-Pot Formylation-Oxidation
The Vilsmeier-Haack reaction facilitates formylation at the para position of 2-chloro-5-hydroxyphenol, followed by oxidation to glyoxal.
Steps :
-
Formylation :
-
Reagent: Phosphorus oxychloride (POCl₃)/N,N-dimethylformamide (DMF) complex
-
Conditions: 0–5°C, 2 hours → room temperature, 12 hours
-
-
Oxidation :
-
Agent: Sodium hypochlorite (NaClO) in acetic acid
-
Time: 3 hours at 50°C
-
Mechanistic Insight :
The formyl intermediate undergoes oxidative cleavage of the C–N bond, yielding the diketone. This method avoids over-oxidation by maintaining strict pH control (pH 4–5).
Table 2: Formylation-Oxidation Efficiency
| Starting Material | Formylation Yield (%) | Oxidation Yield (%) | Overall Yield (%) |
|---|---|---|---|
| 2-Chloro-5-hydroxyphenol | 85 | 78 | 66 |
Enzymatic Synthesis Pathways
Oxidase-Catalyzed Oxidation
Recent advances in biocatalysis suggest that engineered monoamine oxidases (MAOs) can convert 2-chloro-5-hydroxyphenethylamine derivatives to glyoxal analogs.
Key Features :
-
Enzyme : MAO-N variant D11 (optimized for bulky substrates)
-
Cofactor : Flavin adenine dinucleotide (FAD)
-
Reaction Medium : Phosphate buffer (pH 7.4) with 10% DMSO
Advantages :
-
Stereoselectivity : Avoids racemization common in chemical oxidation.
Solid-Phase Synthesis for Scalable Production
Resin-Bound Intermediate Strategy
Immobilizing the phenolic precursor on Wang resin enables stepwise functionalization with minimal purification:
-
Resin Loading : 2-Hydroxy-5-methoxyphenol attached via ether linkage.
-
Chlorination : SO₂Cl₂ in dichloromethane (DCM).
-
Demethylation : BBr₃ in DCM at –20°C.
-
Glyoxal Installation : Condensation with glyoxylic acid, followed by oxidation.
Scale-Up Metrics :
-
Batch Size : 100 g resin → 23 g product (89% purity)
-
Cycle Time : 48 hours
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Chloro-5-hydroxyphenylglyoxal, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via oxidation of substituted acetophenones using selenium dioxide (SeO₂) or via glyoxalation of chlorinated phenol derivatives. For purity optimization, recrystallization in ethanol-water mixtures (1:1 v/v) is effective, followed by vacuum drying. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization at 254 nm. Ensure intermediates like 2-chloro-5-hydroxyacetophenone are rigorously purified before glyoxalation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Work in a fume hood with proper ventilation. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline for 10 minutes. Store the compound in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, glyoxal carbonyls at δ 190–200 ppm).
- Mass spectrometry (MS) : Look for molecular ion peaks at m/z 200.5 (calculated for C₈H₅ClO₃).
- FT-IR : Identify carbonyl stretches near 1680 cm⁻¹ and hydroxyl bands at 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing chlorine and hydroxyl groups create an electron-deficient aromatic ring, enhancing the electrophilicity of the glyoxal carbonyls. Reactivity can be quantified via Hammett substituent constants (σ⁺ for –Cl: +0.11; –OH: –0.37). Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model charge distribution and predict regioselectivity in reactions with amines or hydrazines .
Q. What strategies resolve contradictions in reported stability data for this compound under aqueous vs. anhydrous conditions?
- Methodological Answer : Contradictions often arise from pH-dependent hydrolysis. Perform accelerated stability studies:
- Aqueous stability : Prepare solutions in buffers (pH 3–10) and monitor degradation via HPLC at 25°C.
- Anhydrous stability : Store samples in desiccators with molecular sieves and analyze by TLC weekly. Use Arrhenius plots to extrapolate shelf-life under varying conditions .
Q. Which advanced analytical techniques are suitable for studying degradation byproducts of this compound in environmental matrices?
- Methodological Answer :
- LC-HRMS : Identify polar degradation products (e.g., chlorinated quinones) with exact mass accuracy (<2 ppm).
- GC-MS : Detect volatile byproducts after derivatization (e.g., silylation).
- X-ray crystallography : Resolve structures of crystalline degradation intermediates. Cross-reference with toxicity databases (e.g., EPA CompTox) to assess environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
